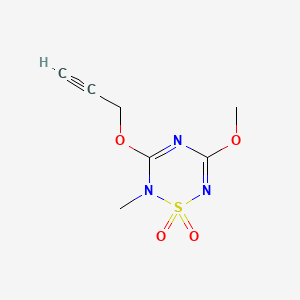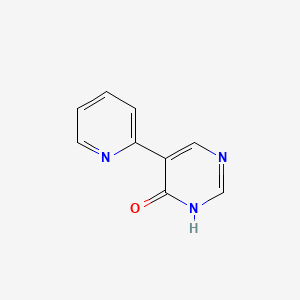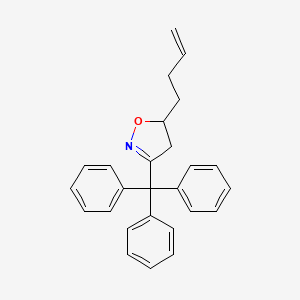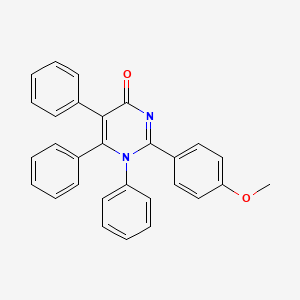
(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine is an organic compound that features a nitrofuran moiety and a pyridine ring. Compounds containing these functional groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine typically involves the condensation of 5-nitrofuran-2-carbaldehyde with pyridin-3-ylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired E-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for subsequent applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds with nitrofuran and pyridine moieties are often investigated for their antimicrobial properties. They may inhibit the growth of bacteria, fungi, and other microorganisms.
Medicine
In medicine, such compounds are explored for their potential anticancer activities. They may interfere with cellular processes in cancer cells, leading to cell death or inhibition of proliferation.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine likely involves interaction with cellular components, such as enzymes or DNA. The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress in cells. The pyridine ring may interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-2-yl)methanimine
- (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-4-yl)methanimine
- (E)-1-(5-Nitrofuran-2-yl)-N-(quinolin-3-yl)methanimine
Uniqueness
(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the nitrofuran and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
| 111875-20-8 | |
Formule moléculaire |
C10H7N3O3 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
1-(5-nitrofuran-2-yl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)10-4-3-9(16-10)7-12-8-2-1-5-11-6-8/h1-7H |
Clé InChI |
HJCWKYCHNPOJHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)

![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)


